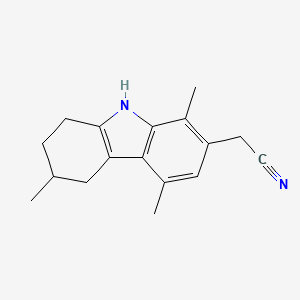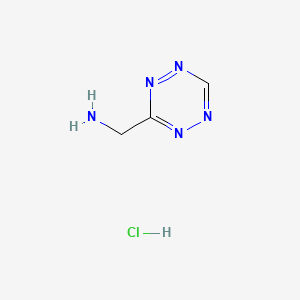
(1,2,4,5-Tetrazin-3-YL)methanamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1,2,4,5-Tetrazin-3-YL)methanamine hydrochloride is a chemical compound known for its unique structure and reactivity. It is a derivative of tetrazine, a heterocyclic compound containing nitrogen atoms. This compound is particularly notable for its applications in bioorthogonal chemistry, where it is used for labeling and detecting biomolecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1,2,4,5-Tetrazin-3-YL)methanamine hydrochloride typically involves the reaction of a tetrazine derivative with an amine. One common method includes the use of (1,2,4,5-Tetrazin-3-YL)phenylmethanamine, which undergoes a reaction with hydrochloric acid to form the hydrochloride salt . The reaction conditions often involve maintaining a low temperature and using solvents like methanol or dimethyl sulfoxide (DMSO) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process typically includes rigorous purification steps such as recrystallization and chromatography to achieve the desired product quality .
Analyse Des Réactions Chimiques
Types of Reactions
(1,2,4,5-Tetrazin-3-YL)methanamine hydrochloride is known to undergo several types of chemical reactions, including:
Diels-Alder Cycloaddition: This compound can participate in [4+2] cycloaddition reactions with strained alkenes, such as trans-cyclooctene, norbornene, and cyclopropene.
Substitution Reactions: It can also undergo nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Diels-Alder Cycloaddition: Common reagents include strained alkenes, and the reaction is typically carried out at room temperature or slightly elevated temperatures.
Substitution Reactions: Reagents such as alkyl halides or acyl chlorides are commonly used, with the reaction often conducted in the presence of a base like triethylamine.
Major Products
Diels-Alder Cycloaddition: The major products are stable covalent linkages formed between the tetrazine and the strained alkene.
Substitution Reactions: The products depend on the specific reagents used but generally include substituted amine derivatives.
Applications De Recherche Scientifique
(1,2,4,5-Tetrazin-3-YL)methanamine hydrochloride has a wide range of applications in scientific research:
Bioorthogonal Chemistry: It is extensively used for labeling and detecting biomolecules in living systems due to its ability to undergo rapid and selective reactions with strained alkenes.
Bioconjugation: This compound is used to attach various biomolecules, such as proteins and nucleic acids, to surfaces or other molecules.
Chemical Biology: It is employed in studying biological processes by enabling the tracking and visualization of specific biomolecules.
Medicinal Chemistry: Researchers use this compound to develop new drugs and diagnostic tools by exploiting its reactivity and selectivity.
Mécanisme D'action
The primary mechanism of action for (1,2,4,5-Tetrazin-3-YL)methanamine hydrochloride involves its ability to undergo [4+2] Diels-Alder cycloaddition reactions with strained alkenes. This reaction forms a stable covalent bond, allowing for the selective labeling and detection of biomolecules . The molecular targets are typically strained alkenes, and the pathways involved include the formation of a six-membered ring through the cycloaddition reaction .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (4-(6-Methyl-1,2,4,5-Tetrazin-3-YL)phenyl)methanamine hydrochloride
- (4-(1,2,4,5-Tetrazin-3-YL)phenyl)methanamine hydrochloride
Uniqueness
(1,2,4,5-Tetrazin-3-YL)methanamine hydrochloride is unique due to its high reactivity and selectivity in bioorthogonal reactions. Compared to other tetrazine derivatives, it offers superior stability and can be used in a wider range of chemical transformations . Its ability to form stable covalent bonds with strained alkenes makes it particularly valuable in bioorthogonal chemistry and bioconjugation applications .
Propriétés
Formule moléculaire |
C3H6ClN5 |
|---|---|
Poids moléculaire |
147.57 g/mol |
Nom IUPAC |
1,2,4,5-tetrazin-3-ylmethanamine;hydrochloride |
InChI |
InChI=1S/C3H5N5.ClH/c4-1-3-7-5-2-6-8-3;/h2H,1,4H2;1H |
Clé InChI |
RZVUFOUDEHPNBT-UHFFFAOYSA-N |
SMILES canonique |
C1=NN=C(N=N1)CN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


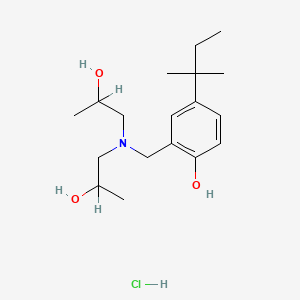
![Carbamic acid, [(3-aminopropyl)carbonimidoyl]bis-, bis(1,1-dimethylethyl) ester, monohydrochloride](/img/structure/B14010334.png)
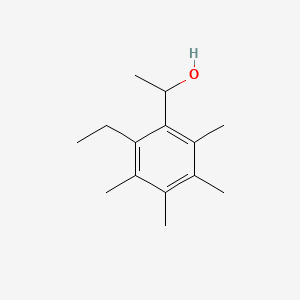
![2-[methyl(nitroso)amino]ethyl N-phenylcarbamate](/img/structure/B14010355.png)

![5H-Indeno[1,2-c]pyridazine](/img/structure/B14010371.png)

![4-[(2,6-diamino-5-phenyldiazenylpyridin-3-yl)diazenyl]-N-pyrimidin-2-ylbenzenesulfonamide](/img/structure/B14010388.png)
![3,5-dibromo-N-[(4-chlorophenyl)methyl]-2-hydroxybenzamide](/img/structure/B14010395.png)
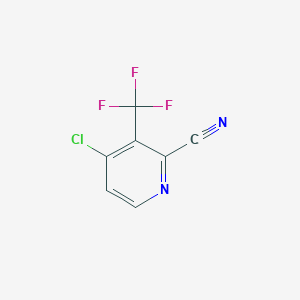

![5,7-dichloro-2-(difluoromethyl)-8-fluoro-1H-pyrido[4,3-d]pyrimidin-4-one](/img/structure/B14010418.png)
![diethyl 2-acetamido-2-[(7-amino-1H-indol-3-yl)methyl]propanedioate](/img/structure/B14010422.png)
